![molecular formula C36H40N4O3S3 B2769267 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681435-68-7](/img/structure/B2769267.png)

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

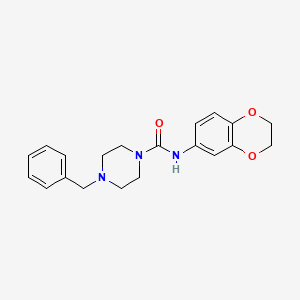

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a dibutylsulfamoyl group. These groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (benzo[d]thiazol-2-yl, tetrahydrothieno[2,3-c]pyridin-2-yl), followed by functionalization with the appropriate groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzo[d]thiazol-2-yl group might participate in nucleophilic substitution reactions, while the tetrahydrothieno[2,3-c]pyridin-2-yl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the presence of polar functional groups might enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

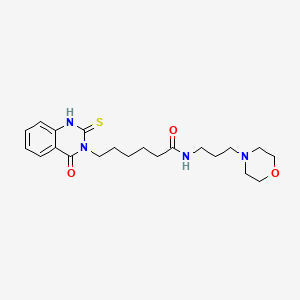

Applications in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

- VEGFR-2 Kinase Activity Inhibition: Research conducted by Borzilleri et al. (2006) highlighted that analogs of the compound act as potent and selective inhibitors of VEGFR-2 kinase activity. This is significant for cancer therapeutics as VEGFR-2 plays a crucial role in tumor angiogenesis (Borzilleri et al., 2006).

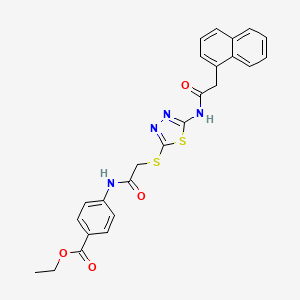

Electrochemical Synthesis of Benzothiazoles

- Metal- and Reagent-Free Synthesis Method: Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles, using 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation. This process provides a novel approach to access benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides (Qian et al., 2017).

Synthesis and Biological Activity Evaluation

- Antibacterial and Antifungal Activities: Patel and Patel (2015) synthesized a novel series of heterocyclic compounds, including derivatives of the compound , and evaluated their antibacterial and antifungal activities. These compounds showed potential as antimicrobial agents (Patel & Patel, 2015).

Development of Reaction-Based Fluorescent Probes

- Selective Discrimination of Thiophenols: Wang et al. (2012) developed a reaction-based fluorescent probe that can discriminate thiophenols over aliphatic thiols. This has applications in environmental and biological sciences for the detection of toxic benzenethiols (Wang et al., 2012).

Design and Synthesis for Antibacterial Agents

- Antibacterial Effectiveness Against Specific Bacteria: Palkar et al. (2017) designed and synthesized novel analogs of the compound, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings are significant for developing new antibacterial drugs (Palkar et al., 2017).

Electrode Development for Chromium Detection

- Selective Chromium Ion Sensing: Hajiaghababaei et al. (2016) used a derivative of the compound as a selective sensing material in a liquid membrane electrode. This electrode showed effectiveness in determining trace amounts of Chromium in various samples, indicating its potential in environmental monitoring (Hajiaghababaei et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential applications. This could include studies to optimize its synthesis, detailed structural characterization, investigation of its reactivity, and evaluation of its biological activity .

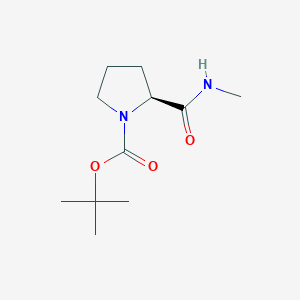

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O3S3/c1-3-5-21-40(22-6-4-2)46(42,43)28-18-16-27(17-19-28)34(41)38-36-33(35-37-30-14-10-11-15-31(30)44-35)29-20-23-39(25-32(29)45-36)24-26-12-8-7-9-13-26/h7-19H,3-6,20-25H2,1-2H3,(H,38,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFIWLYWRNMGOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)